![molecular formula C7H7BF3KO B1593191 Potassium (3-Methoxyphenyl)trifluoroborate CAS No. 438553-44-7](/img/structure/B1593191.png)
Potassium (3-Methoxyphenyl)trifluoroborate
Overview
Description
Potassium (3-Methoxyphenyl)trifluoroborate (KMTr) is an organic compound that has been gaining attention in recent years due to its wide range of applications in scientific research. KMTr is a highly versatile and reactive compound that can be used to synthesize a variety of organic compounds and materials. It has been used as a catalyst in organic synthesis, as a reagent for the formation of organic compounds, and as a reagent for the detection of various substances. Additionally, KMTr has been studied for its potential applications in biochemistry and physiology, as well as in laboratory experiments.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Potassium (3-Methoxyphenyl)trifluoroborate: is extensively used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds. The stability and reactivity of this compound make it an ideal candidate for cross-coupling to produce biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials.
Synthesis of Aryl Halides
This compound serves as a precursor for the synthesis of aryl halides . Aryl halides are valuable intermediates in organic chemistry and are used to create a wide range of complex molecules. The trifluoroborate group can be easily transformed into different halides, providing a versatile pathway for the generation of these essential compounds.
Epoxidation of Alkenes
The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates, including Potassium (3-Methoxyphenyl)trifluoroborate , proceeds with high conversion and selectivity . This process is crucial for the synthesis of epoxides, which are important intermediates in the production of pharmaceuticals and fine chemicals.
Nucleophilic Substitution Reactions
As a nucleophilic boronated coupling reagent, Potassium (3-Methoxyphenyl)trifluoroborate is involved in nucleophilic substitution reactions . These reactions are essential for introducing various functional groups into molecules, thereby altering their chemical properties and biological activities.
Material Science Applications
In material science, Potassium (3-Methoxyphenyl)trifluoroborate can be used to modify the surface properties of materials . Its ability to form stable covalent bonds with different substrates makes it a valuable agent for surface functionalization, which is important in the development of advanced materials with specific characteristics.
Catalyst Development
This compound is also employed in the development of new catalysts . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process. The unique properties of Potassium (3-Methoxyphenyl)trifluoroborate allow for the creation of catalysts that are more efficient, selective, and environmentally friendly.
Peptide Coupling
Potassium (3-Methoxyphenyl)trifluoroborate: can be utilized in peptide coupling reactions to form amide bonds . This application is particularly relevant in the field of biochemistry, where the synthesis of peptides and proteins is fundamental for understanding biological processes and developing therapeutic agents.
Organic Electronics
Lastly, the compound finds application in the domain of organic electronics . Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), require components that can facilitate charge transfer. Potassium (3-Methoxyphenyl)trifluoroborate can be used to synthesize organic semiconductors that exhibit desirable electronic properties for these applications.
properties
IUPAC Name |
potassium;trifluoro-(3-methoxyphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDCWEPJOSDGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635694 | |
Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-Methoxyphenyl)trifluoroborate | |
CAS RN |
438553-44-7 | |
Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (3-Methoxyphenyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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